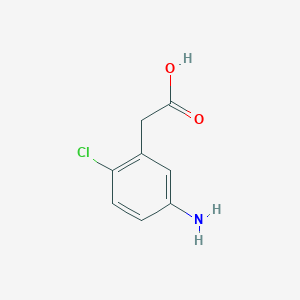
Codaphniphylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum. These alkaloids are known for their complex structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Codaphniphylline involves intricate chemical processes. One of the notable methods includes the use of oxidative dearomatization strategies. For instance, starting from naphthol derivatives, the compound undergoes a series of reactions including Mukaiyama-Michael addition and tandem reductive amination/amidation to form the desired product
Industrial Production Methods
Industrial production of this compound is not widely documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have paved the way for more efficient and scalable methods, potentially enabling larger-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions
Codaphniphylline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like iodine.
Reduction: The compound can be reduced using reagents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its cytotoxic properties against cancer cell lines, showing promise as a potential anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mecanismo De Acción
The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is known to interfere with cellular processes by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
- Daphniphylline
- Daphnezomine
- Dapholdhamine
Compared to these compounds, this compound is unique due to its specific structural features and the distinct biological activities it exhibits .
Propiedades
Fórmula molecular |
C30H47NO3 |
|---|---|
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one |
InChI |
InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3 |
Clave InChI |
REKWVHVBDQXQLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)
![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)

![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)




![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
